molecular formula C11H15ClFNO2 B12845856 Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride CAS No. 1965314-70-8

Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride

Cat. No.: B12845856
CAS No.: 1965314-70-8
M. Wt: 247.69 g/mol
InChI Key: YBLZZFBEIRJLNP-PPHPATTJSA-N
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Description

Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride is a chemical compound with significant importance in pharmaceutical and chemical research. It is known for its unique structural properties, which include a fluorinated aromatic ring and an amino acid ester moiety. This compound is often used in the synthesis of various pharmaceuticals and as a reference standard in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-fluoro-4-methylphenylacetic acid.

    Esterification: The acid is then esterified using methanol and a suitable catalyst to form the corresponding methyl ester.

    Amination: The methyl ester undergoes amination with (S)-2-amino-3-bromopropanoic acid under basic conditions to form the desired product.

    Hydrochloride Formation: Finally, the product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of 2-fluoro-4-methylbenzoic acid.

    Reduction: Formation of 2-fluoro-4-methylphenylpropanol.

    Substitution: Formation of 2-fluoro-4-methyl-5-nitrophenylpropanoate.

Scientific Research Applications

Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: Utilized as a reference standard in quality control and analytical testing.

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring enhances its binding affinity and selectivity, while the amino acid ester moiety facilitates its incorporation into biological systems. The compound may modulate enzymatic activity or receptor signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate hydrochloride
  • Methyl (S)-2-amino-3-(2-bromo-4-methylphenyl)propanoate hydrochloride
  • Methyl (S)-2-amino-3-(2-methyl-4-methylphenyl)propanoate hydrochloride

Uniqueness

Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its stability and reactivity. This fluorinated compound often exhibits improved pharmacokinetic properties compared to its non-fluorinated analogs, making it a valuable candidate in drug development and research.

Properties

CAS No.

1965314-70-8

Molecular Formula

C11H15ClFNO2

Molecular Weight

247.69 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride

InChI

InChI=1S/C11H14FNO2.ClH/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m0./s1

InChI Key

YBLZZFBEIRJLNP-PPHPATTJSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C[C@@H](C(=O)OC)N)F.Cl

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)OC)N)F.Cl

Origin of Product

United States

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